[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone
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Overview
Description
The compound 9-benzoyl-10-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-14-(4-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic molecule with a unique structure It features multiple aromatic rings, ether linkages, and a diazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core diazatricyclic structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzoyl, chlorophenylmethoxy, ethoxyphenyl, and methoxyphenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and ether linkages can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazatricyclic core and aromatic substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-benzoyl-10-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-14-(4-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one: shares similarities with other diazatricyclic compounds and benzoylated derivatives.
Uniqueness
- The unique combination of substituents and the diazatricyclic core distinguishes this compound from others. Its specific structural features confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C42H37ClN2O5 |
---|---|
Molecular Weight |
685.2 g/mol |
IUPAC Name |
5-benzoyl-6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C42H37ClN2O5/c1-3-49-39-25-30(17-22-38(39)50-26-27-13-18-32(43)19-14-27)41-40-35(23-31(24-37(40)46)28-15-20-33(48-2)21-16-28)44-34-11-7-8-12-36(34)45(41)42(47)29-9-5-4-6-10-29/h4-22,25,31,41,44H,3,23-24,26H2,1-2H3 |
InChI Key |
LOIMSBNQCOCWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6)OCC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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